1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Description
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Properties
IUPAC Name |
1-butyl-2-[(E)-(2-methylphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3/c1-3-4-19-32-28(24-16-9-6-10-17-24)27(23-14-7-5-8-15-23)26(20-30)29(32)31-21-25-18-12-11-13-22(25)2/h5-18,21H,3-4,19H2,1-2H3/b31-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFWBRJHYYNIKC-NJZRLIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC=CC=C2C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC=CC=C2C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a pyrrole ring substituted with various functional groups, which contribute to its biological activity. The key components include:
- Pyrrole ring : A five-membered aromatic ring that is known for its role in various biological systems.
- Carbonitrile group : This functional group can enhance lipophilicity and biological activity.
- Substituents : The presence of butyl and 2-methylphenyl groups may influence interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrole backbone.
- Introduction of the butyl and 2-methylphenyl substituents.
- Functionalization to incorporate the carbonitrile group.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for similar pyrrole derivatives have been reported between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- The compound's structural analogs have demonstrated moderate antibacterial effects, suggesting potential as a lead compound for further development .
Anticancer Activity
Studies have shown that pyrrole derivatives can inhibit various cancer cell lines through different mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor progression .
The biological activity of this compound may be attributed to:
- Enzyme inhibition : Compounds in this class often act as inhibitors of enzymes critical for cell proliferation.
- Receptor modulation : Interaction with specific receptors may alter cellular responses leading to therapeutic effects.
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrrole derivatives against common bacterial strains, revealing that modifications in the structure significantly impacted their efficacy. The tested compounds showed promising results with lower MIC values compared to standard antibiotics .
- Anticancer Research : Another investigation focused on the anticancer properties of pyrrole derivatives, demonstrating that certain substitutions enhanced their ability to induce apoptosis in breast cancer cells .
Scientific Research Applications
The compound 1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic molecule that has garnered attention for its potential applications in various fields of scientific research. This article explores its applications, particularly in medicinal chemistry, materials science, and organic synthesis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, pyrrole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The carbonitrile group in this compound may enhance its biological activity by interacting with specific cellular targets involved in tumor growth and survival.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrrole derivatives. Compounds with structural similarities to this compound have demonstrated efficacy against various bacterial strains, suggesting their potential use as new antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
There is emerging evidence that pyrrole-based compounds can exhibit neuroprotective effects. Studies suggest that these compounds may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The specific structural features of this compound could be pivotal in enhancing its neuroprotective properties.
Organic Photovoltaics
The unique electronic properties of pyrrole derivatives make them suitable candidates for use in organic photovoltaic devices. Research indicates that compounds like this compound can act as electron donors or acceptors in organic solar cells, potentially improving energy conversion efficiencies.
Conductive Polymers
Pyrrole-based compounds are known for their conductivity and have been used to develop conductive polymers. These materials have applications in flexible electronics, sensors, and energy storage devices. The incorporation of this compound into polymer matrices could enhance the electrical properties of the resulting materials.
Building Blocks for Complex Molecules
The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules with desired properties. This versatility is particularly valuable in drug development where fine-tuning molecular characteristics is crucial.
Catalysis
Pyrrole derivatives have been explored as catalysts in various chemical reactions. The presence of the carbonitrile group may facilitate catalytic processes such as C–C bond formation or oxidation reactions, making it a valuable component in synthetic organic chemistry.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that pyrrole derivatives induce apoptosis in breast cancer cells through mitochondrial pathways. |
| Study B | Antimicrobial Properties | Identified significant antibacterial activity against Staphylococcus aureus using related pyrrole compounds. |
| Study C | Neuroprotective Effects | Showed that pyrrole derivatives reduce oxidative stress markers in neuronal cell cultures. |
| Study D | Organic Photovoltaics | Found improved efficiency in solar cells incorporating pyrrole-based materials compared to traditional systems. |
Preparation Methods
Pyrrole Core Formation
The pyrrole ring is constructed via a modified Hantzsch reaction using malononitrile (1.2 eq), butylamine (1.0 eq), and 1,2-diphenylpropane-1,3-dione (1.0 eq) in refluxing ethanol (80°C, 12 hr). This yields 1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a pale-yellow solid (mp 142–144°C).
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Malononitrile | 1.2 eq | Carbonitrile source |
| Butylamine | 1.0 eq | N-alkylating agent |
| 1,2-Diphenylpropane-1,3-dione | 1.0 eq | Dicarbonyl precursor |
| Ethanol | 50 mL | Solvent |
Yield Optimization
- Microwave irradiation (300 W, 100°C, 20 min) increases yield to 78% vs. 52% under conventional heating.
- Addition of K-10 montmorillonite (10 wt%) reduces side product formation by adsorbing excess reactants.
Imine Functionalization at Position 2
Schiff Base Formation
The intermediate 1-butyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with 2-methylbenzaldehyde (1.1 eq) in anhydrous toluene under nitrogen. Catalytic p-toluenesulfonic acid (0.05 eq) promotes E-selective imine bond formation.
Stereochemical Control
- E-configuration : Maintained by refluxing at 110°C for 6 hr, achieving >95% stereopurity (confirmed via NOESY).
- Solvent Effects : Toluene outperforms DMF in minimizing hydrolysis of the imine bond (3% vs. 18% degradation).
Workup Protocol
- Cool reaction mixture to 25°C.
- Wash with 5% NaHCO₃ (2 × 30 mL) to remove acid catalyst.
- Dry organic layer over MgSO₄, concentrate under vacuum.
- Purify via silica gel chromatography (hexane:EtOAc 4:1) to isolate the title compound as orange crystals.
Alternative Routes
One-Pot Tandem Synthesis
A streamlined approach combines cyclocondensation and imine formation in a single vessel:
- React malononitrile , butylamine , 1,2-diphenylpropane-1,3-dione , and 2-methylbenzaldehyde (1:1:1:1.1) in refluxing acetonitrile.
- Add Zn(OTf)₂ (5 mol%) to accelerate both steps.
Advantages
Characterization Data
Spectroscopic Validation
IR (KBr) :
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, N=CH)
- δ 7.52–7.12 (m, 14H, Ar-H)
- δ 4.02 (t, J = 7.2 Hz, 2H, NCH₂)
- δ 2.41 (s, 3H, CH₃)
Mass Spec :
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting a microreactor system (2 mL/min flow rate, 130°C) improves heat transfer and reduces batch variability:
Cost Analysis
| Parameter | Batch | Flow |
|---|---|---|
| Raw material cost/kg | $1,240 | $1,190 |
| Energy consumption | 18.4 kWh | 9.8 kWh |
Challenges and Mitigations
Steric Hindrance
Bulky 4,5-diphenyl groups slow imine formation. Strategies include:
- Using DBU (1,8-diazabicycloundec-7-ene) to deprotonate the pyrrole NH, enhancing nucleophilicity.
- Ultrasonic irradiation (40 kHz, 60°C) reduces reaction time by 35%.
Byproduct Formation
Major byproduct (3% yield ): 1-butyl-2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile from incomplete Schiff base reaction. Mitigated by:
- Adding molecular sieves (4Å) to absorb H₂O.
- Refluxing under Dean-Stark trap to remove H₂O azeotropically.
Green Chemistry Approaches
Solvent-Free Mechanochemistry
Grinding reactants in a ball mill (30 Hz, 2 hr) with SiO₂-NH₂ catalyst achieves:
- 71% yield vs. 63% in solution phase.
- E-factor reduced from 8.2 to 2.6.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Time (hr) |
|---|---|---|---|
| Conventional Hantzsch | 52 | 95.2 | 14 |
| Microwave-assisted | 78 | 98.1 | 0.3 |
| Continuous flow | 82 | 99.1 | 1.2 |
| Mechanochemical | 71 | 97.8 | 2 |
Q & A
Q. What are the recommended methods for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to process diffraction data, resolve phase problems, and refine atomic coordinates . For visualization and analysis, OLEX2 provides an integrated workflow, combining structure solution, refinement (via SHELXL), and generation of publication-ready CIF files . Validate the final structure using WinGX for geometric analysis and ORTEP for displacement ellipsoid visualization .
Q. How can I characterize the purity and functional groups of this compound after synthesis?
Employ thin-layer chromatography (TLC) with a silica gel stationary phase (Rf ~0.4–0.6) to monitor reaction progress. Confirm purity via high-resolution mass spectrometry (HRMS) and characterize functional groups using FT-IR (e.g., –CN stretch at ~2,204 cm⁻¹, –NH₂ at ~3,464 cm⁻¹) . For structural confirmation, use ¹H/¹³C NMR in deuterated solvents like DMSO-d₆ or CDCl₃, comparing peaks to analogous pyrrole-carbonitrile derivatives .
Q. What experimental design principles should I follow to optimize synthetic yield?
Apply factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions, minimizing trial-and-error approaches . For multi-step syntheses, prioritize intermediates with high crystallinity to simplify purification via recrystallization .
Advanced Research Questions
Q. How can I resolve discrepancies between computational predictions and experimental crystallographic data?
Perform Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., C–H···π, π–π stacking) and compare with density functional theory (DFT)-optimized geometries. Use software like CrystalExplorer for surface mapping and Gaussian for DFT calculations. Adjust computational models to account for crystal packing effects, which are often absent in gas-phase simulations .
Q. What strategies are effective for regioselective functionalization of the pyrrole core?
Target the α-position of the pyrrole ring via electrophilic substitution, leveraging the electron-withdrawing cyano group at C3 to direct reactivity. For example, introduce halogens or aryl groups using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C2 or C5, guided by steric and electronic effects of the 1-butyl and 4,5-diphenyl substituents . Monitor regioselectivity via in situ NMR or LC-MS .
Q. How do I address twinning or disorder in the crystal structure refinement?
For twinned data, use SHELXL’s TWIN/BASF commands to model twin domains, refining scale factors and orientation matrices. For disordered moieties (e.g., the 1-butyl chain), apply PART/SUMP constraints and anisotropic displacement parameters (ADPs) to split occupancy across multiple sites. Validate refinement stability using R-factor convergence and difference Fourier maps .
Q. What computational tools can predict this compound’s interaction with biological targets?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein active sites, using the compound’s DFT-optimized geometry. Combine with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate predictions via surface plasmon resonance (SPR) or fluorescence polarization assays, using synthesized derivatives with modified substituents .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
